methyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4,5-dimethylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives. This compound is characterized by its unique structure, which includes a quinoxaline moiety, a thiophene ring, and an ester functional group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Mechanism of Action
Target of action
The compound contains a quinoxaline moiety, which is found in many biologically active compounds . Quinoxaline derivatives have been reported to have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Mode of action
The exact mode of action would depend on the specific targets of the compound. For example, some quinoxaline derivatives are known to interact with DNA or RNA, inhibiting the synthesis of nucleic acids and proteins .
Biochemical pathways
Again, this would depend on the specific targets of the compound. Quinoxaline derivatives could potentially affect a variety of biochemical pathways, depending on their specific targets .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if the compound targets cancer cells, the result might be inhibition of cell proliferation or induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps:
Formation of the Quinoxaline Moiety: The quinoxaline core can be synthesized through the condensation of an appropriate o-phenylenediamine with a diketone under acidic conditions.
Acylation Reaction: The quinoxaline derivative is then subjected to an acylation reaction with an acyl chloride or anhydride to introduce the acetamido group.
Formation of the Thiophene Ring: The thiophene ring is synthesized separately through a series of reactions involving the cyclization of suitable precursors.
Coupling Reaction: The quinoxaline and thiophene moieties are coupled together using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoxaline moiety, converting the keto group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxylated quinoxaline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds such as 2,3-dimethylquinoxaline and 2-phenylquinoxaline share the quinoxaline core but differ in their substituents.
Thiophene Derivatives: Compounds like 2-acetylthiophene and 3-methylthiophene share the thiophene ring but have different functional groups.
Uniqueness
Methyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4,5-dimethylthiophene-3-carboxylate is unique due to its combination of a quinoxaline moiety, a thiophene ring, and an ester functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-9-6-13-14(7-10(9)2)22-18(25)15(21-13)8-16(24)23-19-17(20(26)27-5)11(3)12(4)28-19/h6-7,15,21H,8H2,1-5H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGPBJYTMFWQRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=C(C(=C(S3)C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.